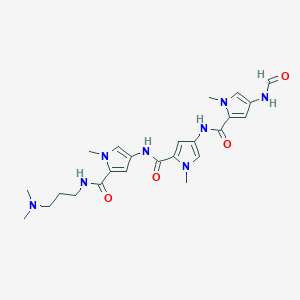

Distamin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65361-29-7 |

|---|---|

Molecular Formula |

C24H32N8O4 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

N-[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C24H32N8O4/c1-29(2)8-6-7-25-22(34)19-10-17(13-31(19)4)27-24(36)21-11-18(14-32(21)5)28-23(35)20-9-16(26-15-33)12-30(20)3/h9-15H,6-8H2,1-5H3,(H,25,34)(H,26,33)(H,27,36)(H,28,35) |

InChI Key |

LXGMHFZVTHZXHB-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C)NC=O |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C)NC=O |

Synonyms |

distamin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Distamycin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distamycin A is a naturally occurring polyamide antibiotic that exerts its biological effects primarily through a well-defined mechanism of action: the sequence-selective binding to the minor groove of B-form DNA. This interaction, driven by a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions, preferentially targets Adenine-Thymine (AT)-rich regions. The binding of Distamycin A to DNA induces conformational changes in the double helix, which in turn interferes with essential cellular processes such as transcription by inhibiting the binding of transcription factors. This targeted disruption of DNA-protein interactions forms the basis of its observed antiviral and anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative binding parameters, experimental methodologies, and functional consequences of Distamycin A's interaction with DNA.

Molecular Mechanism of DNA Binding

Distamycin A's primary mode of action is its non-intercalative binding to the minor groove of double-stranded DNA[1]. The elongated and crescent-shaped structure of the molecule, consisting of three N-methylpyrrole rings linked by amide bonds, is complementary to the curvature of the DNA minor groove.

Key Features of the Interaction:

-

Sequence Specificity: Distamycin A exhibits a strong preference for binding to sequences rich in Adenine (B156593) (A) and Thymine (B56734) (T) bases, typically requiring a run of at least four to five consecutive AT base pairs[1].

-

Binding Modes: Two primary binding modes have been characterized:

-

1:1 Binding Mode: A single Distamycin A molecule binds within the minor groove. In this conformation, it can form hydrogen bonds with bases on one or both strands of the DNA duplex[2].

-

2:1 Binding Mode: Two Distamycin A molecules bind side-by-side in an antiparallel orientation within an expanded minor groove. Each drug molecule in this dimeric arrangement typically forms hydrogen bonds with bases on only one of the DNA strands[2][3].

-

-

Driving Forces for Binding: The stability of the Distamycin A-DNA complex is derived from a combination of forces:

-

Hydrogen Bonding: The amide protons of the Distamycin A backbone form specific hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine located on the floor of the minor groove[2].

-

Electrostatic Interactions: The positively charged propylamidinium tail of Distamycin A interacts favorably with the negatively charged phosphate (B84403) backbone of DNA[2].

-

Van der Waals Contacts: Close van der Waals contacts are established between the pyrrole (B145914) rings of the drug and the walls of the DNA minor groove[2].

-

Diagram: Distamycin A Binding to the DNA Minor Groove

Caption: Distamycin A binds to the minor groove of AT-rich DNA sequences.

Quantitative Data on Distamycin A Interactions

The binding of Distamycin A to DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize key binding affinity, kinetic, and cytotoxic parameters.

Table 1: DNA Binding Affinity of Distamycin A

| DNA Sequence | Binding Stoichiometry (Drug:DNA) | Dissociation Constant (Kd) | Technique |

| d(GGTATACC)2 | 1:1 | 5.0 µM | Quantitative DNase I Footprinting |

| Damaged DNA | 1:1 | ~1 µM | Circular Dichroism |

| REPSA-selected sequences | Not specified | 2 - 20 nM | REPSA |

| (A/T)4 sequences | 1:1 | 0.1 - 1.0 µM | Not specified |

Table 2: Kinetic Parameters of Distamycin A - DNA Binding

| Binding Site | Association Rate Constant (kon) | Dissociation Rate (koff) |

| 1:1 Binding Site | 7 x 107 M-1s-1 | ~3 s-1 |

| 2:1 Binding Site | Comparable to 1:1 site | ~40-fold slower than 1:1 site |

Table 3: Cytotoxicity of Distamycin A Analogues

| Cell Line | Compound | IC50 (µM) |

| MDA-MB-231 (Human Breast Cancer) | Analogues 1-8 | 3.47 - 12.53 |

| MCF-7 (Human Breast Cancer) | Analogues 1-8 | 4.35 - 12.66 |

Functional Consequences of DNA Binding

The binding of Distamycin A to the minor groove of DNA has significant downstream biological consequences, primarily through the inhibition of DNA-protein interactions.

-

Inhibition of Transcription Factor Binding: By occupying their binding sites on DNA, Distamycin A can displace or prevent the binding of essential transcription factors. This has been demonstrated for factors such as Serum Response Factor (SRF) and Myocyte Enhancer Factor 2 (MEF2), which bind to AT-rich elements in gene promoters[4]. It also inhibits the binding of the TATA-binding protein (TBP) to the TATA box, a critical step in the initiation of transcription[5][6].

-

Chromatin Remodeling: Distamycin A is capable of remodeling chromatin structure in an ATP-independent manner. It can induce the eviction of linker histone H1 and cause the translocation of the histone octamer on the DNA, leading to the formation of off-centered nucleosomes[7][8]. While this remodeling can increase DNA accessibility, the presence of the bound drug ultimately inhibits transcription[7][8].

-

Antiviral Activity: The antiviral properties of Distamycin A, particularly against poxviruses like vaccinia virus, are attributed to the inhibition of post-replicative mRNA synthesis[9][10]. The AT-rich nature of viral promoters makes them prime targets for Distamycin A, leading to a blockage of intermediate and late viral gene transcription[9].

-

Anticancer Activity: While Distamycin A itself has weak cytotoxicity, its ability to target specific DNA sequences has made it a valuable scaffold for the development of anticancer agents[1][11][12][13][14]. Derivatives of Distamycin A have been synthesized to carry alkylating agents, which can then be delivered to the minor groove of DNA in a sequence-specific manner, leading to enhanced cytotoxicity against tumor cells[1][11][12][13][14].

Diagram: Inhibition of Transcription Factor Binding

Caption: Distamycin A blocks transcription factor binding to promoter regions.

Experimental Protocols

The following are generalized methodologies for key experiments used to study the interaction of Distamycin A with DNA.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where Distamycin A binds.

-

Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of Distamycin A to allow for binding equilibrium to be reached. A control reaction with no Distamycin A is also prepared.

-

DNase I Digestion: A low concentration of DNase I is added to the reactions. DNase I will cleave the DNA backbone at sites not protected by the bound Distamycin A. The reaction is stopped after a short incubation.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint" appears as a region on the gel where there are no bands in the lanes containing Distamycin A, corresponding to the DNA sequence protected from DNase I cleavage by the bound drug.

Diagram: DNase I Footprinting Workflow

Caption: Workflow for identifying Distamycin A binding sites on DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the formation of a complex between Distamycin A and a DNA fragment.

-

Probe Preparation: A short DNA oligonucleotide containing the putative binding site is labeled (e.g., with 32P or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with Distamycin A in a suitable binding buffer.

-

Native Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose (B213101) gel.

-

Detection: The positions of the labeled DNA are detected. A "shift" in the mobility of the labeled probe (it will migrate slower) indicates the formation of a DNA-Distamycin A complex.

Chromatin Remodeling Assay

This assay assesses the effect of Distamycin A on chromatin structure.

-

Chromatin Preparation: Soluble chromatin or reconstituted nucleosomes are prepared.

-

Incubation with Distamycin A: The chromatin preparation is incubated with varying concentrations of Distamycin A.

-

Agarose Gel Electrophoresis: The samples are analyzed by electrophoresis on an agarose gel. Changes in the mobility of the nucleosomes or chromatosomes can indicate chromatin remodeling.

-

Analysis: The gel is stained with a DNA intercalating dye (e.g., SYBR Green) and visualized. An increase in mobility can suggest changes in chromatin compaction or composition.

Conclusion

The mechanism of action of Distamycin A is a well-established paradigm for sequence-specific minor groove binding agents. Its ability to recognize and bind to AT-rich DNA sequences with high affinity and subsequently interfere with the binding of essential cellular proteins provides a clear rationale for its biological activities. The detailed understanding of its interaction with DNA at the molecular level, supported by quantitative binding data and functional assays, continues to inform the design and development of novel DNA-targeted therapeutics with improved specificity and efficacy for antiviral and anticancer applications. The experimental protocols outlined herein provide a robust framework for the continued investigation of Distamycin A and its analogues in drug discovery and development.

References

- 1. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of distamycin A binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oncology.wisc.edu [oncology.wisc.edu]

- 5. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel linked antiviral and antitumor agents related to netropsin and distamycin: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]

- 8. Minor groove binder distamycin remodels chromatin but inhibits transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNase I footprinting [gene.mie-u.ac.jp]

- 11. Determination of equilibrium binding affinity of distamycin and netropsin to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distamycin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Distamycin's Affinity for AT-Rich DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distamycin A is a well-characterized, naturally occurring oligopeptide antibiotic that demonstrates a strong, non-covalent binding preference for the minor groove of B-DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T).[1] This specificity arises from a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[1][2] The amide nitrogens of Distamycin's pyrrole (B145914) carboxamide rings form hydrogen bonds with the N3 of adenine and the O2 of thymine bases on the floor of the minor groove.[1] Further stability is conferred by electrostatic interactions between the positively charged propionamidinium group of Distamycin and the negatively charged phosphate (B84403) backbone of DNA.[1] This targeted binding has made Distamycin a foundational tool for studying DNA-ligand interactions and a scaffold for the development of novel DNA-sequence-specific therapeutic agents.[3] This guide provides an in-depth overview of the quantitative binding affinity of Distamycin to AT-rich DNA, detailed experimental protocols for its characterization, and a mechanistic look at its interaction.

Quantitative Binding Affinity of Distamycin to AT-Rich DNA

The binding of Distamycin to DNA is a dynamic process influenced by the specific DNA sequence, stoichiometry, and experimental conditions. The affinity is typically quantified by the association constant (Ka) or the dissociation constant (Kd), with a lower Kd indicating stronger binding.[4]

Binding Constants and Stoichiometry

Distamycin can bind to AT-rich sequences in both 1:1 and 2:1 (drug:DNA) stoichiometries.[5] The 1:1 complex involves a single Distamycin molecule nestled in the minor groove, while the 2:1 complex features two molecules binding side-by-side in an antiparallel fashion.[5] The preferred stoichiometry and binding affinity are highly dependent on the width and flexibility of the minor groove, which is in turn dictated by the specific AT-rich sequence.[6][7]

| DNA Sequence | Method | Binding Constant (Ka, M⁻¹) | Dissociation Constant (Kd, M) | Stoichiometry (Drug:DNA) | Reference |

| d(GGTATACC)₂ | Quantitative DNase I Footprinting | 2.0 x 10⁵ | 5.0 x 10⁻⁶ | 1:1 | [8][9] |

| (A/T)₄ sequences | Not Specified | - | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁶ | 1:1 | [10] |

| REPSA-selected sequences | DNase I Footprinting | - | 2.0 x 10⁻⁹ - 2.0 x 10⁻⁸ | Multiple/Cooperative | [10] |

| Damaged DNA | Circular Dichroism (CD) | - | ~10⁻⁶ | 1:1 | [11] |

Thermodynamic Parameters

The interaction of Distamycin with DNA is predominantly an enthalpy-driven process for many AT-rich sequences.[8][12] Isothermal titration calorimetry (ITC) is a powerful technique for elucidating the complete thermodynamic profile of this binding, providing insights into the driving forces of the interaction.[1][12]

| DNA Target | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| d(GGTATACC)₂ | Temperature-dependent DNase I Footprinting | -8.48 | - | - | [8] |

| Chromosomal DNA | Isothermal Titration Calorimetry (ITC) | Enthalpy-driven | - | - | [1] |

| Chromatin | Isothermal Titration Calorimetry (ITC) | Enthalpy-driven | - | - | [1] |

| poly[d(A-T)]·poly[d(A-T)] | Calorimetry | Enthalpy-driven | - | Similar to poly(dA)·poly(dT) | [12] |

| poly(dA)·poly(dT) | Calorimetry | Entropy-driven | - | Similar to poly[d(A-T)]·poly[d(A-T)] | [12] |

Experimental Protocols for Characterizing Distamycin-DNA Binding

A variety of biophysical techniques are employed to study the interaction of Distamycin with DNA. The following sections detail the methodologies for some of the most common and powerful approaches.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding sites of a ligand on a DNA molecule.[13] The principle is that a DNA-bound ligand, such as Distamycin, protects the DNA from cleavage by the DNase I enzyme.[13]

Experimental Protocol:

-

DNA Preparation: A DNA fragment of interest is radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of Distamycin to allow for binding equilibrium to be reached. This incubation is typically performed at room temperature for at least 30 minutes.[13]

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, except where it is protected by bound Distamycin.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution, typically containing EDTA.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The "footprint" appears as a gap in the ladder of DNA bands, corresponding to the region where Distamycin was bound and protected the DNA from cleavage.[14]

Caption: Workflow for DNase I Footprinting to identify Distamycin binding sites.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16]

Experimental Protocol:

-

Sample Preparation: Solutions of DNA and Distamycin are prepared in the same buffer to minimize heat of dilution effects. The concentrations are chosen based on the expected binding affinity.[15]

-

ITC Instrument Setup: The DNA solution is loaded into the sample cell of the calorimeter, and the Distamycin solution is loaded into the injection syringe. The system is allowed to equilibrate to a constant temperature.

-

Titration: A series of small, precise injections of the Distamycin solution are made into the DNA solution.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of Distamycin to DNA. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[15]

Caption: Workflow for Isothermal Titration Calorimetry of Distamycin-DNA binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[17][18] It provides kinetic data, including association and dissociation rate constants.[17][18]

Experimental Protocol:

-

Sensor Chip Preparation: One of the binding partners, typically a biotinylated DNA oligonucleotide, is immobilized on a streptavidin-coated sensor chip.[17][18]

-

SPR Instrument Setup: The sensor chip is placed in the SPR instrument, and a continuous flow of buffer is passed over the chip surface to establish a stable baseline.

-

Association Phase: A solution containing Distamycin (the analyte) is injected and flows over the sensor chip. The binding of Distamycin to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal in real-time.[18]

-

Dissociation Phase: The Distamycin solution is replaced with a continuous flow of buffer, and the dissociation of the Distamycin-DNA complex is monitored as a decrease in the SPR signal.

-

Data Analysis: The resulting sensorgram (a plot of SPR response versus time) is analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Caption: Workflow for Surface Plasmon Resonance analysis of Distamycin-DNA interaction.

Mechanism of Action and Biological Implications

The binding of Distamycin to the minor groove of DNA can have significant biological consequences. By occupying the minor groove, Distamycin can displace essential transcription factors and other DNA-binding proteins, thereby modulating gene expression.[1] For instance, it has been shown to inhibit the binding of the high mobility group protein HMGA1 and displace transcription factors like SRF and MEF2.[1] Furthermore, Distamycin can inhibit the activity of enzymes that interact with DNA, such as DNA topoisomerase I.[19] This ability to interfere with fundamental cellular processes underlies its antiviral and antitumor properties.[1][3][20]

Caption: Logical relationship of Distamycin's binding to its biological effects.

Conclusion

Distamycin A remains a cornerstone in the study of DNA-ligand interactions due to its well-defined preference for AT-rich sequences in the minor groove. The quantitative understanding of its binding affinity, elucidated through a suite of biophysical techniques, has not only deepened our fundamental knowledge of molecular recognition but has also paved the way for the rational design of sequence-specific DNA-binding molecules with therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to explore and exploit the unique properties of Distamycin and its analogs in drug discovery and molecular biology.

References

- 1. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular origin of DNA-drug specificity in netropsin and distamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Determination of equilibrium binding affinity of distamycin and netropsin to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of distamycin A binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mybiosource.com [mybiosource.com]

- 14. researchgate.net [researchgate.net]

- 15. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Distamycin inhibition of topoisomerase I-DNA interaction: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral activity of distamycin A against vaccinia virus is the result of inhibition of postreplicative mRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Distamycin-DNA Minor Groove Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distamycin A, a natural polyamide antibiotic, is a seminal molecule in the study of DNA recognition by small molecules. Its remarkable affinity and specificity for the minor groove of B-DNA, particularly at AT-rich sequences, have made it a foundational model for the design of sequence-specific DNA binding agents with applications in diagnostics and therapeutics. This technical guide provides an in-depth exploration of the structural underpinnings of Distamycin-DNA interactions, presenting a comprehensive summary of quantitative binding data, detailed experimental protocols for key analytical techniques, and visual representations of the binding mechanisms and experimental workflows.

Molecular Recognition: The Basis of Distamycin-DNA Interaction

Distamycin A achieves its sequence-specific binding through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[1] The crescent-shaped molecule fits snugly into the minor groove of DNA, with its concave face aligning with the floor of the groove.

Key Molecular Interactions:

-

Hydrogen Bonding: The amide (N-H) groups of the polyamide backbone form crucial hydrogen bonds with the N3 atoms of adenine (B156593) and the O2 atoms of thymine, which act as hydrogen bond acceptors on the floor of the minor groove.[1][2]

-

Van der Waals Contacts: The pyrrole (B145914) rings of Distamycin make extensive van der Waals contacts with the walls of the minor groove, contributing significantly to the binding affinity.[1][2]

-

Electrostatic Interactions: The positively charged propylamidinium tail of Distamycin interacts favorably with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the complex.[1][2]

Distamycin can bind to DNA in two primary modes:

-

1:1 Binding Mode: A single Distamycin molecule binds within the minor groove. This is typical for binding sites of four to five consecutive AT base pairs.[1][3]

-

2:1 Binding Mode: Two Distamycin molecules bind side-by-side in an antiparallel fashion within a wider minor groove.[1][3][4] This mode is often observed at sites with five or more AT base pairs, particularly those with alternating AT sequences.[5]

The binding of Distamycin can induce conformational changes in the DNA structure. In the 1:1 binding mode, a narrowing of the minor groove is often observed.[6] Conversely, the accommodation of two Distamycin molecules in the 2:1 mode necessitates an expansion of the minor groove.[6][7]

Quantitative Analysis of Distamycin-DNA Binding

The affinity and thermodynamics of Distamycin-DNA interactions have been extensively quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic and Equilibrium Binding Constants

| DNA Sequence | Binding Mode | Technique | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Dissociation Constant (K_d) (M) | Association Constant (K_a) (M⁻¹) | Reference |

| 1:1 binding site | 1:1 | Stopped-flow fluorescence | 7 x 10⁷ | ~3 | - | - | [3] |

| 2:1 binding site | 2:1 | Stopped-flow fluorescence | Comparable to 1:1 | ~40-fold slower than 1:1 | - | - | [3] |

| d(GGTATACC)₂ | 1:1 | DNase I Footprinting | - | - | 5 x 10⁻⁶ | 2.0 x 10⁵ | [8] |

| Lesion-containing duplexes | 1:1 | Circular Dichroism | - | - | ~10⁻⁶ | - | [5] |

| (A/T)₄ sequences | 1:1 | Various | - | - | 1 x 10⁻⁷ - 1 x 10⁻⁶ | - | |

| REPSA-selected sequences | Cooperative | REPSA | - | - | 2 x 10⁻⁹ - 2 x 10⁻⁸ | - |

Table 2: Thermodynamic Parameters of Binding

| DNA Target | Technique | Temperature (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference |

| d(GGTATACC)₂ | DNase I Footprinting | 25 | -8.48 | - | - | [8] |

| Chromatin | ITC | 10 | - | - | - | [9] |

| Chromatin | ITC | 15 | - | - | - | [9] |

| Chromatin | ITC | 20 | - | - | - | [9] |

| Chromatin | ITC | 25 | - | - | - | [9] |

| Chromosomal DNA | ITC | 10 | - | - | - | [9] |

| Chromosomal DNA | ITC | 15 | - | - | - | [9] |

| Chromosomal DNA | ITC | 20 | - | - | - | [9] |

| Chromosomal DNA | ITC | 25 | - | - | - | [9] |

Note: The thermodynamic data from reference[9] is presented in graphical form and specific values for each temperature point are not explicitly tabulated in the source.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the DNA oligomer and a solution of Distamycin in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 5 mM Tris-HCl, 15 mM NaCl, pH 7.4.

-

Accurately determine the concentrations of both the DNA and Distamycin solutions spectrophotometrically.

-

Degas both solutions prior to the experiment to prevent the formation of air bubbles.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the calorimeter.

-

Load the DNA solution into the sample cell (typically ~200-300 µL).

-

Load the Distamycin solution into the injection syringe (typically ~50-100 µL). The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the Distamycin solution into the DNA solution.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of Distamycin to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (k_a and k_d) in addition to the equilibrium dissociation constant (K_d).

Detailed Methodology:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).

-

Immobilize the biotinylated DNA oligomer onto the sensor chip surface.

-

-

Instrument Setup:

-

Equilibrate the system with running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Establish a stable baseline.

-

-

Binding Analysis:

-

Inject a series of concentrations of Distamycin over the sensor surface (association phase).

-

Flow running buffer over the surface to monitor the dissociation of the complex (dissociation phase).

-

After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of NaOH) to remove the bound Distamycin.

-

-

Data Analysis:

-

The binding response is measured in Resonance Units (RU).

-

Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a) and the dissociation rate constant (k_d).

-

The equilibrium dissociation constant (K_d) can be calculated from the ratio of the rate constants (k_d/k_a) or determined from a steady-state affinity analysis.

-

2D Nuclear Magnetic Resonance (NMR) Spectroscopy (NOESY)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the three-dimensional structure of molecules in solution. It identifies protons that are close in space, including intermolecular contacts between the drug and DNA.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the DNA oligomer.

-

Lyophilize the DNA and redissolve in a D₂O-based buffer for experiments observing non-exchangeable protons, or in a 90% H₂O/10% D₂O buffer for observing exchangeable imino and amino protons.

-

Add Distamycin to the DNA solution to form the complex.

-

-

NMR Data Acquisition:

-

Acquire a 2D NOESY spectrum at a suitable temperature. The mixing time of the NOESY experiment is a critical parameter and should be optimized to observe intermolecular NOEs.

-

-

Spectral Assignment and Analysis:

-

Assign the proton resonances of the DNA and Distamycin in the complex.

-

Identify cross-peaks in the NOESY spectrum that correspond to intermolecular NOEs between Distamycin protons (e.g., pyrrole H3 protons) and DNA protons (e.g., adenine C2H protons and sugar protons).

-

-

Structure Calculation:

-

Use the identified intermolecular NOEs as distance restraints in molecular modeling calculations to determine the three-dimensional structure of the Distamycin-DNA complex.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Detailed Methodology:

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the Distamycin-DNA complex.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable crystal and cryo-protect it.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the intensities and positions of the diffraction spots.

-

Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or heavy-atom derivatization.

-

Build an initial model of the Distamycin-DNA complex into the resulting electron density map.

-

Refine the model against the experimental data to obtain the final high-resolution structure.

-

Visualization of Pathways and Workflows

Signaling Pathway of Distamycin-DNA Binding

Caption: Logical flow of Distamycin binding to the DNA minor groove.

Experimental Workflow for Characterizing Distamycin-DNA Interaction

Caption: Typical workflow for studying Distamycin-DNA interactions.

Conclusion

The interaction of Distamycin A with the DNA minor groove is a well-characterized paradigm of sequence-specific molecular recognition. The binding is driven by a confluence of hydrogen bonding, van der Waals interactions, and electrostatic forces, resulting in high affinity for AT-rich sequences. The ability of Distamycin to bind in both 1:1 and 2:1 stoichiometries highlights its structural adaptability to different DNA topographies. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for researchers engaged in the study of DNA-ligand interactions and the rational design of novel DNA-binding agents for therapeutic and diagnostic purposes. The continued elucidation of such interactions at a molecular level will undoubtedly fuel advancements in drug development and chemical biology.

References

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of distamycin A binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. molecular-interactions.si [molecular-interactions.si]

- 8. Determination of equilibrium binding affinity of distamycin and netropsin to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

Distamycin's Dual Impact on DNA Transcription and Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distamycin A is a naturally occurring oligopeptide antibiotic that exerts significant influence over fundamental cellular processes by binding to the minor groove of DNA.[1] This technical guide provides an in-depth analysis of the multifaceted effects of distamycin on DNA transcription and replication. By preferentially binding to AT-rich sequences, distamycin modulates the activity of key enzymes, alters DNA structure, and ultimately disrupts the faithful reading and copying of the genetic code.[2][3][4] This document consolidates quantitative data on its binding affinity and inhibitory concentrations, details key experimental protocols for studying its activity, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Minor Groove Binding and Structural Perturbation

Distamycin A is a crescent-shaped molecule that binds non-covalently to the minor groove of B-form DNA.[5] This interaction is highly specific for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases, typically requiring a minimum of four consecutive A/T base pairs.[2][3] The binding is driven by a combination of hydrogen bonds between the amide protons of distamycin and the N3 of adenine and O2 of thymine, van der Waals interactions, and electrostatic interactions between the positively charged propylamidinium group and the negatively charged phosphate (B84403) backbone of DNA.[5]

Upon binding, distamycin induces conformational changes in the DNA structure. It widens the minor groove and can cause a slight bending of the DNA helix axis.[6] This structural alteration is central to its biological activity, as it interferes with the binding of DNA-processing proteins that rely on specific DNA conformations for recognition and function.

Effects on DNA Transcription

Distamycin primarily inhibits the initiation stage of transcription, while having a lesser effect on elongation.[6][7] This inhibition is achieved through several mechanisms:

-

Inhibition of Transcription Factor Binding: Many transcription factors, including TATA-binding protein (TBP), serum response factor (SRF), and myocyte enhancer factor 2 (MEF2), recognize and bind to AT-rich sequences within promoter regions.[8][9] By occupying these sites, distamycin physically blocks the binding of these essential factors, thereby preventing the assembly of the pre-initiation complex.[8]

-

Destabilization of the Open Promoter Complex: The initiation of transcription requires the local unwinding of the DNA double helix to form an "open complex." Distamycin binding can stabilize the B-DNA conformation, making it more difficult for RNA polymerase to melt the DNA at the promoter region.[7]

-

Direct Inhibition of RNA Polymerase: While the primary mechanism is steric hindrance of transcription factor binding, some studies suggest that distamycin can also directly interfere with the function of RNA polymerase.[10][11]

In some specific contexts, paradoxically, distamycin has been shown to activate transcription initiation at certain promoters. This is thought to occur through a drug-induced structural change in the DNA that mimics the conformational changes normally induced by RNA polymerase binding.[12]

Effects on DNA Replication

The impact of distamycin on DNA replication is also significant, primarily manifesting as an inhibition of the process. The mechanisms underlying this inhibition include:

-

Inhibition of DNA Polymerases: Distamycin has been shown to inhibit the activity of DNA polymerases alpha and epsilon.[13] The binding of distamycin to the DNA template can act as a roadblock, impeding the processive movement of the polymerase along the DNA strand.

-

Inhibition of DNA Helicases: DNA helicases are essential for unwinding the DNA double helix ahead of the replication fork. The Werner syndrome protein (WRN) and Bloom syndrome protein (BLM), both RecQ helicases, are potently inhibited by distamycin when unwinding duplex DNA.[14][15] This inhibition is likely due to the stabilization of the DNA duplex by minor groove binding. Interestingly, distamycin does not inhibit the unwinding of G-quadruplex DNA by BLM helicase.[15]

-

Inhibition of DNA Ligase: Distamycin can inhibit the joining activity of replicative DNA ligase.[13] A derivative of distamycin, FCE24517 (tallimustine), has been shown to specifically inhibit the adenylation of human DNA ligase.[13]

-

Paradoxical Stimulation of DNA Polymerase Activity: In a specific in vitro context using oligo(dA)•poly(dT) as a template, distamycin has been observed to paradoxically stimulate the activity of E. coli DNA polymerase I.[16] This is attributed to the stabilization of the primer-template complex by distamycin, which increases the rate of productive initiation of synthesis.[16]

Quantitative Data

The following tables summarize key quantitative data regarding the binding and inhibitory activities of distamycin.

Table 1: Binding Affinity of Distamycin to DNA

| DNA Sequence Type | Binding Affinity (Kapp) | Experimental Method |

| AT-rich sequences (4-5 bp) | 0.1 - 1.0 µM | Not specified[17] |

| REPSA-selected sequences (avg. 10 bp) | 2 - 20 nM | REPSA and DNase I footprinting[17] |

| 1:1 binding site | Association rate: 7 x 10⁷ M⁻¹s⁻¹; Dissociation rate: ≈3 s⁻¹ | Fluorescence Stopped-Flow Kinetics[18] |

| 2:1 binding site | Dissociation from 2:1 site is ≈40-fold slower than from the 1:1 site | Fluorescence Stopped-Flow Kinetics[18] |

Table 2: Inhibitory Concentrations of Distamycin

| Target | IC₅₀ | Cell Line/System |

| Nucleolin RGG binding to G4 DNA | 3 µM | In vitro binding assay[15] |

| Basal in vitro transcription | Concentration-dependent inhibition observed | In vitro transcription assay[8] |

| Vaccinia Virus Replication | Potent inhibitor | Cell culture[19][20] |

| Myogenic Differentiation | Effective elimination of the myogenic program | C2 cell line[9] |

Experimental Protocols

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where a ligand, such as distamycin, binds.

Protocol:

-

Probe Preparation: A DNA fragment of interest is radioactively labeled at one end (either 3' or 5').

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of distamycin to allow for binding equilibrium to be reached. A control reaction without distamycin is also prepared.

-

DNase I Digestion: A low concentration of DNase I is added to each reaction. DNase I cleaves the DNA backbone, but the regions where distamycin is bound are protected from cleavage. The reaction is stopped after a short incubation.

-

Gel Electrophoresis: The DNA fragments from each reaction are separated by size on a denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film. The resulting autoradiogram will show a ladder of bands corresponding to the cleaved DNA fragments. In the lanes with distamycin, a "footprint" will appear as a region with no bands, indicating the DNA sequence protected by the bound ligand.[21][22]

In Vitro Transcription Assay

This assay measures the effect of distamycin on the synthesis of RNA from a DNA template.

Protocol:

-

Template Preparation: A DNA template containing a promoter and a gene of interest is prepared. This can be either naked DNA or reconstituted chromatin.[6]

-

Reaction Setup: The DNA template is incubated in a reaction buffer containing RNA polymerase, ribonucleotides (including a radiolabeled one, e.g., [α-³²P]UTP), and other necessary transcription factors.

-

Addition of Distamycin: Varying concentrations of distamycin are added to the experimental reactions. A control reaction without distamycin is included.

-

Transcription Reaction: The reactions are incubated at 37°C to allow transcription to occur.

-

RNA Purification: The newly synthesized RNA is purified from the reaction mixture.

-

Analysis: The amount of synthesized RNA is quantified, typically by measuring the incorporation of the radiolabeled nucleotide using scintillation counting or by separating the RNA transcripts on a gel and visualizing them by autoradiography. A decrease in the amount of RNA synthesized in the presence of distamycin indicates inhibition of transcription.[6][7]

Visualizations

The following diagrams illustrate key concepts related to the action of distamycin.

Caption: Mechanism of action of Distamycin A.

Caption: Experimental workflow for DNase I footprinting.

Caption: Pathway of transcription inhibition by Distamycin.

Drug Development and Future Perspectives

Distamycin A itself has limited clinical utility as an anticancer agent due to a lack of potent cytotoxicity.[23] However, its ability to specifically target the DNA minor groove has made it a valuable lead compound for the development of novel anticancer drugs.[24][25] Synthetic derivatives, such as tallimustine (B56371) and brostallicin, have been created by attaching alkylating agents to the distamycin scaffold.[23][26][27] This strategy aims to deliver the cytotoxic payload to specific DNA sequences, potentially increasing efficacy and reducing off-target effects.

While early clinical trials of some distamycin derivatives have faced challenges, such as myelotoxicity, the principle of using minor groove binders for targeted therapy remains an active area of research.[26][28] Future efforts will likely focus on designing next-generation compounds with improved sequence specificity, better pharmacokinetic properties, and reduced toxicity. The in-depth understanding of how distamycin and its analogs interact with DNA and interfere with transcription and replication is crucial for the rational design of these novel therapeutic agents.

References

- 1. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Map of distamycin, netropsin, and actinomycin binding sites on heterogeneous DNA: DNA cleavage-inhibition patterns with methidiumpropyl-EDTA.Fe(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Specific interactions of distamycin A and its analogs with (A-T) rich and (G-C) rich duplex regions of DNA and deoxypolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription | PLOS One [journals.plos.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The anti-cancer agent distamycin A displaces essential transcription factors and selectively inhibits myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of distamycin a on the structure and template activity of DNA in RNA - polymerase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the effect of distamycin A on the DNA dependent RNA polymerase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific activation of transcription initiation by the sequence-specific DNA-binding agents distamycin A and netropsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific inhibition of human DNA ligase adenylation by a distamycin derivative possessing antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MECHANISTIC AND BIOLOGICAL ASPECTS OF HELICASE ACTION ON DAMAGED DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Distamycin paradoxically stimulates the copying of oligo(dA).poly(dT) by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pnas.org [pnas.org]

- 19. Antiviral Activity of Distamycin A against Vaccinia Virus Is the Result of Inhibition of Postreplicative mRNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral activity of distamycin A against vaccinia virus is the result of inhibition of postreplicative mRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mybiosource.com [mybiosource.com]

- 22. DNase I footprinting [gene.mie-u.ac.jp]

- 23. tandfonline.com [tandfonline.com]

- 24. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Phase I study of the novel distamycin derivative tallimustine (FCE 24517) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Isolation of Distamycin from Streptomyces distallicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Distamycin A, a potent antiviral and antineoplastic antibiotic produced by the bacterium Streptomyces distallicus.[1][2] The document details the fermentation processes, extraction and purification protocols, and the physicochemical properties of the compound. Furthermore, it elucidates the mechanism of action of Distamycin A as a DNA minor groove binder.[3][4][5]

Discovery and Background

Distamycin A was first isolated from the culture broth of Streptomyces distallicus.[1][2] It belongs to a class of pyrrole-amidine antibiotics and is notable for its ability to bind reversibly to the minor groove of B-form DNA, with a high preference for AT-rich sequences.[1][3][6] This interaction is the basis for its biological activity, which includes antiviral, antiprotozoal, and antineoplastic properties.[2][7] The molecule's unique structure, an oligopeptide framework of N-methylpyrrole rings, allows it to fit snugly within the DNA minor groove, leading to the inhibition of essential cellular processes like transcription.[4][6]

Fermentation of Streptomyces distallicus

The production of Distamycin A is achieved through submerged aerobic fermentation of Streptomyces distallicus. While the specific media composition and conditions for this particular strain are proprietary and not extensively detailed in publicly available literature, a general methodology for Streptomyces fermentation for antibiotic production can be outlined. Optimization of nutritional and physicochemical parameters is crucial for maximizing yield.

Experimental Protocol: Generalized Streptomyces Fermentation

-

Inoculum Preparation:

-

A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a glycerol (B35011) stock of Streptomyces distallicus.

-

The culture is incubated for 2-3 days at 28-30°C on a rotary shaker (220 rpm) to obtain a dense, actively growing culture.[8]

-

-

Production Medium:

-

A production medium is prepared, typically containing a carbon source, a nitrogen source, and essential minerals.

-

Metabolizable Carbon Source: Glucose, fructose, or malt (B15192052) extract (e.g., 10-20 g/L).[9]

-

Protein Nitrogen Source: Yeast extract, peptone, or soybean meal (e.g., 2-5 g/L).[8][10]

-

Trace Elements: NaCl, K₂HPO₄, MgSO₄, and FeSO₄ are often included to support growth and secondary metabolite production.

-

-

Fermentation Conditions:

-

The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

The fermentation is carried out in a bioreactor with controlled parameters.

-

Temperature: Maintained between 28-35°C.[10]

-

pH: Controlled between 6.5 and 7.5.

-

Aeration: Sterile air is supplied to maintain dissolved oxygen levels, crucial for aerobic fermentation.

-

Incubation Time: The process is typically run for 72 to 168 hours.[10] Production of the secondary metabolite, Distamycin, often begins after the initial phase of rapid cell growth.

-

Extraction and Isolation of Distamycin A

Following fermentation, the active compound must be extracted from the culture broth and purified. This multi-step process involves separating the compound from the biomass and other media components.

Experimental Protocol: Extraction and Purification

-

Broth Filtration:

-

The fermentation broth is first centrifuged or filtered to separate the Streptomyces mycelia from the supernatant, where the secreted Distamycin is located.

-

-

Solvent Extraction:

-

The pH of the supernatant is adjusted to neutral or slightly basic (pH 7.0).

-

The active metabolite is extracted using a water-immiscible organic solvent, such as n-butanol, at a 1:1 (v/v) ratio.[11] This step is repeated multiple times to ensure complete extraction.

-

-

Concentration:

-

The organic phases are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

The crude extract is subjected to one or more chromatographic techniques for purification.

-

Column Chromatography: The extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a solvent gradient (e.g., a mixture of chloroform (B151607) and methanol) to separate compounds based on polarity.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the desired compound.[11][12]

-

High-Performance Liquid Chromatography (HPLC): For final purification, reverse-phase HPLC is often employed to achieve high purity of Distamycin A.[12][13]

-

The overall workflow for the production and isolation of Distamycin is visualized in the diagram below.

Physicochemical and Biological Properties

Purified Distamycin A is characterized by its distinct physicochemical properties, which are summarized below.

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline solid | General Knowledge |

| Molecular Formula | C₂₂H₂₇N₉O₄ | General Knowledge |

| Molar Mass | 481.51 g/mol | General Knowledge |

| UV Absorption λmax | 303 nm | [1] |

| Molar Extinction Coefficient (ε) | 34,000 M⁻¹cm⁻¹ at 303 nm | [1] |

| Solubility | Soluble in water, ethanol, and DMSO | [11] |

| Biological Activity | Antiviral, Antineoplastic, Antiprotozoal | [2][7] |

| Binding Affinity (Kd) | ~10⁻⁶ M for DNA duplexes | [14] |

Mechanism of Action: DNA Minor Groove Binding

The biological activity of Distamycin A stems from its ability to bind non-covalently to the minor groove of B-DNA.[5] This binding is highly specific for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases.

The interaction is stabilized by several forces:

-

Hydrogen Bonds: Formed between the amide (NH) groups of the distamycin backbone and the N3 atoms of adenine and O2 atoms of thymine on the floor of the minor groove.[1]

-

Van der Waals Contacts: Close contacts between the pyrrole (B145914) rings of the drug and the walls of the DNA groove.[3][5]

-

Electrostatic Interactions: The positively charged propylamidinium tail of Distamycin interacts favorably with the negatively charged phosphate (B84403) backbone of DNA.[3][5]

By occupying the minor groove, Distamycin A can displace or prevent the binding of essential DNA-binding proteins, such as transcription factors, thereby inhibiting gene transcription and replication.[4] This interference with fundamental cellular processes ultimately leads to its cytotoxic and antiviral effects.

The diagram below illustrates the binding of Distamycin A to the DNA minor groove.

Conclusion

Distamycin A remains a significant natural product in drug discovery due to its well-characterized mechanism of action and potential for therapeutic applications. The protocols outlined in this guide provide a foundational understanding of the processes involved in its production and isolation from Streptomyces distallicus. Further research into optimizing fermentation yields and developing synthetic analogs continues to be an active area of investigation, aiming to enhance the efficacy and selectivity of this important class of DNA minor groove binders.

References

- 1. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure | PLOS One [journals.plos.org]

- 2. [Biological effects of distamycin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced Natamycin production by Streptomyces natalensis in shake-flasks and stirred tank bioreactor under batch and fed-batch conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5231014A - Fermentation process for producing natamycin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of lavendamycin, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Approaches towards the enhanced production of Rapamycin by Streptomyces hygroscopicus MTCC 4003 through mutagenesis and optimization of process parameters by Taguchi orthogonal array methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of distamycin A binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Stallimycin: A Technical Guide to its Antiviral and Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stallimycin, also known as Distamycin A, is a natural product isolated from Streptomyces distallicus. It is a well-characterized DNA minor groove binding agent with a strong preference for A-T rich sequences. This binding activity underlies its potent antiviral and antineoplastic properties by interfering with fundamental cellular processes such as DNA replication and transcription. This technical guide provides an in-depth overview of the core mechanisms of Stallimycin, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its biological activity.

Introduction

Stallimycin is an oligopeptide antibiotic that has garnered significant interest for its biological activities. Its ability to selectively bind to the minor groove of DNA at sequences of four to five consecutive A-T base pairs forms the basis of its therapeutic potential. By occupying the minor groove, Stallimycin can displace or prevent the binding of essential DNA-binding proteins, including transcription factors and components of the replication machinery, thereby leading to the inhibition of gene expression and DNA synthesis. This mode of action has been exploited in the context of both antiviral and anticancer research.

Mechanism of Action

The primary mechanism of action of Stallimycin is its non-covalent, sequence-specific binding to the minor groove of double-stranded DNA. This interaction is stabilized by hydrogen bonds between the amide groups of Stallimycin and the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) in the floor of the minor groove.

Inhibition of DNA Replication and Transcription

By binding to A-T rich regions, which are prevalent in promoter regions and origins of replication, Stallimycin physically obstructs the binding of proteins necessary for these processes. For instance, it has been shown to inhibit the binding of TATA-binding protein (TBP), a key component of the transcription initiation complex, to the TATA box.[1][2] This directly leads to the downregulation of gene transcription. Similarly, its presence on the DNA template can stall the progression of DNA polymerase, thus inhibiting DNA replication.

Antiviral Activity

The antiviral activity of Stallimycin is primarily attributed to its ability to interfere with viral replication and gene expression. Many viral genomes and promoter regions are rich in A-T sequences, making them prime targets for Stallimycin. For example, in vaccinia virus, Stallimycin has been shown to inhibit post-replicative mRNA synthesis, specifically targeting intermediate and late gene transcription, which is crucial for the production of viral structural proteins and enzymes.[3]

Antineoplastic Activity

Stallimycin's anticancer effects stem from its ability to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. By inhibiting the transcription of genes essential for cell cycle progression and survival, Stallimycin can halt the proliferation of malignant cells. It has been demonstrated to displace crucial transcription factors like Serum Response Factor (SRF) and Myocyte Enhancer Factor-2 (MEF2) from their A-T rich binding sites, leading to the repression of muscle-specific gene expression.[4] This highlights its potential to selectively interfere with specific cellular differentiation programs.

Quantitative Data

The following tables summarize the in vitro efficacy of Stallimycin and its analogs against various viruses and cancer cell lines.

Table 1: Antiviral Activity of Stallimycin (Distamycin A)

| Virus | Cell Line | Assay Method | IC50 (µM) | Reference |

| Herpes Simplex Virus 1 (HSV-1) (Acyclovir-sensitive) | Vero | Plaque Reduction/Fluorescence Reduction | 0.16 - 7.4 | [5] |

| Herpes Simplex Virus 1 (HSV-1) (Acyclovir-resistant) | Vero | Plaque Reduction/Fluorescence Reduction | 5.4 - 32 | [5] |

| Herpes Simplex Virus 2 (HSV-2) (Acyclovir-sensitive) | Vero | Plaque Reduction/Fluorescence Reduction | 0.16 - 7.4 | [5] |

| Herpes Simplex Virus 2 (HSV-2) (Acyclovir-resistant) | Vero | Plaque Reduction/Fluorescence Reduction | 5.4 - 32 | [5] |

| Vaccinia Virus | BSC40 | Plaque Reduction | ~1-20 (reduces plaque size) | [6] |

Table 2: Antineoplastic Activity of Stallimycin (Distamycin A) and its Analogs

| Cancer Cell Line | Compound | Assay Method | IC50 (µM) | Reference |

| MCF-7 (Breast) | Distamycin Analogs (Compounds 1-8) | MTT Assay | 4.35 - 12.66 | [2] |

| MDA-MB-231 (Breast) | Distamycin Analogs (Compounds 1-8) | MTT Assay | 3.47 - 12.53 | [2] |

| L1210 (Murine Leukemia) | Benzoheterocyclic derivatives of Distamycin A | Not Specified | 0.002 - 0.014 | [1] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates

-

Virus stock of known titer

-

Stallimycin stock solution

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

-

Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare serial dilutions of Stallimycin in the cell culture medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of Stallimycin to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (e.g., 2-3 days for HSV).

-

After incubation, fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well. The IC50 is the concentration of Stallimycin that reduces the number of plaques by 50% compared to the virus control without the compound.

MTT Assay for Cytotoxicity and Antineoplastic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Stallimycin stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of Stallimycin in the cell culture medium.

-

Remove the old medium and add the medium containing the different concentrations of Stallimycin to the cells. Include a vehicle control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 is the concentration of Stallimycin that reduces cell viability by 50%.

Western Blot for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in lysis buffer and determine the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

PBS

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Signaling Pathways and Visualizations

The binding of Stallimycin to DNA initiates a cascade of events that ultimately leads to antiviral and antineoplastic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways.

Proposed Antineoplastic Signaling Pathway of Stallimycin

Stallimycin's binding to A-T rich DNA sequences is proposed to inhibit the transcription of key genes involved in cell cycle progression and survival. This can lead to the activation of the intrinsic apoptotic pathway and cell cycle arrest.

Proposed Antiviral Signaling Pathway of Stallimycin

In the context of viral infections, Stallimycin is proposed to directly inhibit viral replication and the transcription of viral genes by binding to A-T rich sequences within the viral genome or its integrated provirus.

Experimental Workflow for Assessing Antineoplastic Activity

The following workflow outlines the key experimental steps to characterize the antineoplastic properties of Stallimycin.

Conclusion

Stallimycin remains a compound of significant interest due to its well-defined mechanism of action targeting a fundamental cellular component, DNA. Its ability to selectively bind to A-T rich sequences provides a basis for its antiviral and antineoplastic activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with Stallimycin and related DNA minor groove binders. Further investigation into the specific signaling pathways modulated by Stallimycin will be crucial for the development of more targeted and effective therapeutic strategies.

References

- 1. Distamycin A and tallimustine inhibit TBP binding and basal in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distamycin A and tallimustine inhibit TBP binding and basal in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPKs trigger antiviral immunity by directly phosphorylating a rhabdovirus nucleoprotein in plants and insect vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-cancer agent distamycin A displaces essential transcription factors and selectively inhibits myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

The Biological Activity of Distamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distamycin A is a naturally occurring oligopeptide antibiotic renowned for its ability to bind to the minor groove of DNA. This interaction, which shows a strong preference for Adenine-Thymine (A-T) rich sequences, is the foundation of its diverse biological activities. While its intrinsic cytotoxicity is limited, Distamycin A has emerged as a crucial scaffold for the development of targeted antiviral and anticancer agents. By acting as a vehicle to deliver cytotoxic moieties to specific DNA sequences, its derivatives have demonstrated significant therapeutic potential. This guide provides a comprehensive overview of the biological activity of Distamycin A, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular pathways.

Mechanism of Action: DNA Minor Groove Binding

Distamycin A's biological effects stem from its non-covalent binding to the minor groove of B-form DNA.[1] This binding is highly selective for sequences containing four to five consecutive A-T base pairs.[1] The affinity of Distamycin A for DNA is driven by a combination of forces:

-

Hydrogen Bonding: The amide protons of the distamycin molecule form hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) bases on the floor of the minor groove.

-

Van der Waals Interactions: Close contacts between the pyrrole (B145914) rings of Distamycin A and the walls of the minor groove contribute to the stability of the complex.

-

Electrostatic Interactions: The positively charged propamidine (B86517) tail of Distamycin A interacts favorably with the negatively charged phosphate (B84403) backbone of DNA.

Distamycin A can bind to DNA in two distinct modes: a 1:1 complex where a single drug molecule binds to the DNA, and a 2:1 complex where two distamycin molecules bind side-by-side in an antiparallel fashion.[2] This binding can alter the conformation of DNA and, crucially, can displace essential transcription factors that bind to the same A-T rich regions.[3]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of Distamycin A and its derivatives.

Table 1: DNA Binding Affinity of Distamycin A

| DNA Sequence | Binding Affinity (Ka, M⁻¹) | Dissociation Constant (Kd) | Method |

| d(GGTATACC)₂ | 2.0 x 10⁵ | - | Quantitative DNase I Footprinting |

| A/T rich sequences (general) | - | 0.1 to 1.0 µM | Not Specified |

| Damaged DNA (containing (6-4) photoproduct) | - | ~10⁻⁶ M | Circular Dichroism Titration |

| REPSA-selected sequences | - | 2-20 nM (apparent affinity) | REPSA |

Table 2: Antiviral Activity of Distamycin A

| Virus | Cell Line | IC₅₀ | Cytotoxicity (CC₅₀) |

| Herpes Simplex Virus 1 & 2 (ACV-sensitive) | Vero | 0.16 to 7.4 µM | 58 µM |

| Herpes Simplex Virus 1 & 2 (ACV-resistant) | Vero | 5.4 to 32 µM | 58 µM |

| Vaccinia Virus | BSC40 | >50 µM (reduces yield by ~2 log units) | Not specified |

Table 3: Anticancer Activity of Distamycin A and Derivatives

| Compound | Cell Line | IC₅₀ |

| Distamycin A analogues (compounds 1-8) | MDA-MB-231 | 3.47 to 12.53 µM |

| Distamycin A analogues (compounds 1-8) | MCF-7 | 4.35 to 12.66 µM |

| Distamycin-Uramustine hybrids (compounds 21-26) | K562 (human leukemic) | 0.07 to 7.26 µM |

| Hybrid 9 (four pyrrole distamycin analogue) | K562 | 0.07 µM |

| Hybrid 9 (four pyrrole distamycin analogue) | Jurkat | 0.04 µM |

| Hybrid 8 (three pyrrole distamycin analogue) | K562 | 0.8 µM |

| Hybrid 8 (three pyrrole distamycin analogue) | Jurkat | 0.7 µM |

| Tallimustine (benzoyl mustard derivative) | - | Potent antitumor activity |

| Brostallicin (PNU-166196) | - | Under clinical investigation |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological activity of Distamycin A.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences where Distamycin A binds.

Principle: A DNA fragment radioactively labeled at one end is incubated with Distamycin A. The DNA is then partially cleaved by a nuclease (like DNase I) or a chemical agent (like hydroxyl radicals). Regions where Distamycin A is bound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as "footprints" – gaps in the ladder of DNA fragments.

Methodology Overview:

-

DNA Preparation: A DNA fragment of interest is amplified and radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of Distamycin A to allow for binding equilibrium to be reached.

-

Cleavage Reaction: The DNA-Distamycin A complexes are briefly treated with a cleaving agent (e.g., DNase I).

-

Electrophoresis: The DNA fragments are denatured and separated on a high-resolution polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA fragments. The footprint is identified as a region of protection from cleavage compared to a control lane without Distamycin A.[4]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins (like transcription factors) to DNA and how this binding is affected by Distamycin A.